molecular formula C15H20F2N2O4S B8400427 Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate

Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate

Cat. No. B8400427
M. Wt: 362.4 g/mol
InChI Key: FNBRWWLGSBMWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087784B2

Procedure details

A slurry of lithium t-butoxide (18.0 g, 223.5 mmol, 3.00 eq) in THF (100 ml) is prepared. Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate (27.0 g, 74.5 mmol) is dissolved in THF (180 ml) then added to the lithium t-butoxide slurry while maintaining less than 20° C. The mixture is stirred for 15 min then methanol (6.1 ml, 149 mmol, 2.0 eq) is added. (S)—N-[2-(acetyloxy)-3-chloropropyl]acetamide (28.9 g, 149 mmol, 2.0 eq) is dissolved in THF (100 mL) and added to the reaction mixture over 1 h while maintaining the reaction temperature between 15 and 17° C. The cloudy light yellow/brown solution is stirred at 15 to 16° C. for 16 h. The reaction is then quenched with concentrated acetic acid (8.6 ml, 149 mmol, 2.0 eq) while maintaining less than 20° C. Water (75 ml) is added via addition funnel over 3 min. The phases are separated and the organic phase washed with water (20 ml). The organic phase is concentrated to approximately 200 ml total volume. Isopropanol (300 ml) is added slowly to the stirred orange solution via syringe pump at a rate of 2 ml/min. The yellow slurry is then cooled to approximately 5 to 10° C. and stirred for 30 min. The product is collected by vacuum filtration, washed with cold isopropanol (2×100 ml) and dried in vacuo at 60° C. overnight to give the title compound (22.0 g, 73%): HPLC retention time=3.0 min (99.8 area %); HPLC procedure: Inertsil ODS-2 5.0 micron 150×4.6 mm, flow rate=1.0 ml/min, detection at 254 nm, isocratic elution solvent: 479.5 g buffer (1 l water, 1.57 g ammonium formate, formic acid to pH=3.2) and 409.1 g acetonitrile.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.1 mL
Type
reactant
Reaction Step Five
Quantity
28.9 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
8.6 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:24])[CH2:7][CH2:6][N:5]([C:8]2[C:13]([F:14])=[CH:12][C:11]([NH:15]C(=O)OCC(C)C)=[CH:10][C:9]=2[F:23])[CH2:4][CH2:3]1.[CH3:25][C:26]([CH3:29])([O-:28])[CH3:27].[Li+:30].CO.[C:33]([O:36][C@H:37]([CH2:43]Cl)[CH2:38][NH:39][C:40](=[O:42])[CH3:41])(=[O:35])C.C(O)(=O)C>C1COCC1.O>[CH3:25][C:26]([CH3:29])([O-:28])[CH3:27].[Li+:30].[O:24]=[S:2]1(=[O:1])[CH2:7][CH2:6][N:5]([C:8]2[C:13]([F:14])=[CH:12][C:11]([N:15]3[CH2:43][C@H:37]([CH2:38][NH:39][C:40](=[O:42])[CH3:41])[O:36][C:33]3=[O:35])=[CH:10][C:9]=2[F:23])[CH2:4][CH2:3]1 |f:1.2,8.9|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
O=S1(CCN(CC1)C1=C(C=C(C=C1F)NC(OCC(C)C)=O)F)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Li+]
Step Five
Name
Quantity
6.1 mL
Type
reactant
Smiles
CO
Step Six
Name
Quantity
28.9 g
Type
reactant
Smiles
C(C)(=O)O[C@@H](CNC(C)=O)CCl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining less than 20° C
ADDITION
Type
ADDITION
Details
added to the reaction mixture over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 15 and 17° C
STIRRING
Type
STIRRING
Details
The cloudy light yellow/brown solution is stirred at 15 to 16° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining less than 20° C
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the organic phase washed with water (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to approximately 200 ml total volume
ADDITION
Type
ADDITION
Details
Isopropanol (300 ml) is added slowly to the stirred orange solution via syringe pump at a rate of 2 ml/min
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The product is collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold isopropanol (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C)([O-])C.[Li+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 223.5 mmol
AMOUNT: MASS 18 g
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
O=S1(CCN(CC1)C1=C(C=C(C=C1F)N1C(O[C@H](C1)CNC(C)=O)=O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.